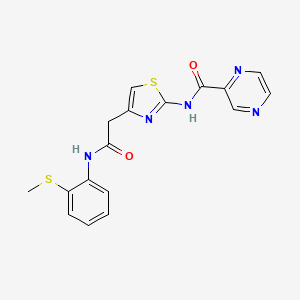

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2S2 and its molecular weight is 385.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyrazine moiety, and a carboxamide group. The presence of the methylthio group on the phenyl ring enhances its lipophilicity, which may influence its biological activity.

1. Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit potent antiparasitic effects. For instance, analogs have shown an EC50 value of 2 nM against Trypanosoma brucei, the causative agent of human African trypanosomiasis, indicating strong potential as drug leads in treating this disease .

2. Antimicrobial Activity

The compound's structural analogs have been evaluated for their antimicrobial properties. A study involving thiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL . This suggests that the thiazole component may play a critical role in enhancing antimicrobial efficacy.

3. Tyrosinase Inhibition

Another area of interest is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to applications in skin whitening products. Certain analogs have been shown to inhibit tyrosinase activity significantly more than traditional inhibitors like kojic acid, suggesting that modifications to the core structure can enhance this property .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of parasites and bacteria, leading to reduced viability.

- Cellular Uptake : The lipophilic nature due to the methylthio group may facilitate better cellular uptake, enhancing bioavailability and efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Compound 64 | Antiparasitic | EC50 = 2 nM against T. brucei | |

| Thiazole derivatives | Antimicrobial | MIC = 0.06 - 1.88 mg/mL | |

| Tyrosinase inhibitors | Skin whitening | Inhibition > kojic acid |

These findings underline the potential for further development of this compound class into therapeutics for various diseases.

Aplicaciones Científicas De Investigación

Biological Activities

-

Antiparasitic Activity

- Research indicates that compounds similar to this one exhibit potent antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis. For example, analogs have shown an EC50 value of 2 nM, highlighting their potential as drug leads for treating this disease.

-

Antimicrobial Activity

- The compound's structural analogs have been evaluated for their antimicrobial properties. Studies involving thiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL. This suggests that the thiazole component plays a critical role in enhancing antimicrobial efficacy.

-

Tyrosinase Inhibition

- Another area of interest is the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to applications in skin whitening products. Certain analogs have shown significantly greater inhibition of tyrosinase activity compared to traditional inhibitors like kojic acid, indicating that structural modifications can enhance this property.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Compound 64 | Antiparasitic | EC50 = 2 nM against T. brucei | Strong potential as drug leads |

| Thiazole derivatives | Antimicrobial | MIC = 0.06 - 1.88 mg/mL | Significant antibacterial activity |

| Tyrosinase inhibitors | Skin whitening | Inhibition > kojic acid | Enhanced inhibition compared to traditional inhibitors |

These findings underline the potential for further development of this compound class into therapeutics for various diseases.

Análisis De Reacciones Químicas

Amide Bond Formation

The carboxamide group in this compound is synthesized via coupling reactions. Key methods include:

-

HATU-mediated amidation : 2-Aminothiazole derivatives react with pyrazine-2-carboxylic acid in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA), achieving yields of 65–78% under anhydrous conditions .

-

EDC coupling : Ethylcarbodiimide (EDC) facilitates amide bond formation between thiazole-2-amine and activated carboxylic acids in dimethyl sulfoxide (DMSO), with yields up to 71% .

Table 1: Amidation Reaction Conditions

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| HATU/DIPEA | DMF | 0–25°C | 65–78 |

| EDC/DMSO | DMSO | RT | 55–71 |

3.1. Methylthio Group Reactivity

The methylthio (-SMe) substituent undergoes:

-

Oxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives.

-

Nucleophilic Substitution : Replaced by amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF).

3.2. Acylation of Amino Groups

The secondary amine in the thiazole ring reacts with acid chlorides (e.g., acetyl chloride) in pyridine, forming acylated derivatives (e.g., 6a–f ) with yields of 58–82% .

Table 2: Acylation Reactions

| Acid Chloride | Base | Solvent | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine | CH₂Cl₂ | 68–82 |

| Benzoyl chloride | Pyridine | THF | 58–75 |

Hydrolysis Reactions

-

Amide Hydrolysis : Under acidic (HCl, 6N) or basic (NaOH, 2M) conditions, the carboxamide group hydrolyzes to carboxylic acid, though this destabilizes the thiazole ring at elevated temperatures (>80°C).

-

Thioether Cleavage : Treatment with Raney nickel in ethanol cleaves the C–S bond, yielding des-methylthio analogs .

Biological Activity Correlations

Structural modifications directly impact bioactivity:

-

Antimicrobial Activity : Thiazole derivatives with 2-NH₂ groups exhibit MIC values of 0.06–1.88 mg/mL against Staphylococcus aureus and Escherichia coli.

-

Tyrosinase Inhibition : Methylthio substitution enhances lipophilicity, improving enzyme inhibition (IC₅₀ = 1.2 µM vs. kojic acid’s 16.7 µM).

Table 3: Structure-Activity Relationships

| Modification | Bioactivity Change |

|---|---|

| 2-NH₂ on thiazole | ↑ Antibacterial activity |

| Methylthio → Sulfone | ↓ Metabolic stability |

| Acylated amino group | ↑ Solubility in polar solvents |

Computational Insights

DFT studies reveal:

Propiedades

IUPAC Name |

N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2S2/c1-25-14-5-3-2-4-12(14)21-15(23)8-11-10-26-17(20-11)22-16(24)13-9-18-6-7-19-13/h2-7,9-10H,8H2,1H3,(H,21,23)(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKPRXILHHQEBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.